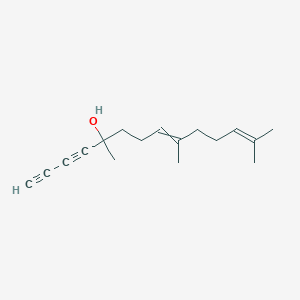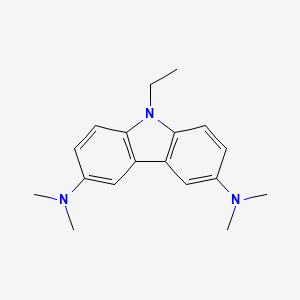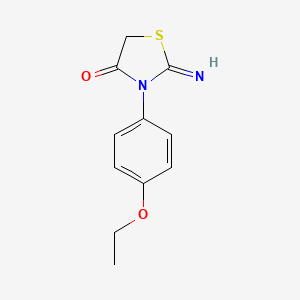![molecular formula C21H57CrSi6 B14630862 Chromium(3+) tris[bis(trimethylsilyl)methanide] CAS No. 53668-83-0](/img/structure/B14630862.png)
Chromium(3+) tris[bis(trimethylsilyl)methanide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium(3+) tris[bis(trimethylsilyl)methanide] is a coordination complex consisting of a chromium ion coordinated to three bis(trimethylsilyl)methanide ligands. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Chromium(3+) tris[bis(trimethylsilyl)methanide] can be synthesized through the reaction of chromium(III) chloride with lithium bis(trimethylsilyl)methanide in an ether solvent. The reaction typically proceeds as follows: [ \text{CrCl}_3 + 3 \text{LiCH(SiMe}_3)_2 \rightarrow \text{Cr[CH(SiMe}_3)_2]_3 + 3 \text{LiCl} ] The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product .
Industrial Production Methods
While the industrial production of Chromium(3+) tris[bis(trimethylsilyl)methanide] is not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反应分析
Types of Reactions
Chromium(3+) tris[bis(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: The bis(trimethylsilyl)methanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(IV) or chromium(VI) complexes, while substitution reactions can produce a variety of chromium-ligand complexes .
科学研究应用
Chromium(3+) tris[bis(trimethylsilyl)methanide] has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it a useful tool in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in drug design and development.
作用机制
The mechanism of action of Chromium(3+) tris[bis(trimethylsilyl)methanide] involves its ability to coordinate with various ligands and undergo redox reactions. The bis(trimethylsilyl)methanide ligands provide steric protection to the chromium center, allowing it to participate in selective reactions. The compound can interact with molecular targets through coordination bonds, influencing various chemical pathways .
相似化合物的比较
Chromium(3+) tris[bis(trimethylsilyl)methanide] can be compared with other metal tris[bis(trimethylsilyl)methanide] complexes, such as those of titanium, vanadium, zirconium, and hafnium. These compounds share similar structural features but differ in their reactivity and applications. For example:
Titanium(3+) tris[bis(trimethylsilyl)methanide]: Known for its use in polymerization reactions.
Vanadium(3+) tris[bis(trimethylsilyl)methanide]: Used in oxidation reactions.
Zirconium(4+) tris[bis(trimethylsilyl)methanide]: Employed in the synthesis of high-performance materials.
Hafnium(4+) tris[bis(trimethylsilyl)methanide]: Utilized in the development of advanced ceramics.
Chromium(3+) tris[bis(trimethylsilyl)methanide] stands out due to its unique combination of stability and reactivity, making it a versatile compound in various research and industrial applications.
属性
CAS 编号 |
53668-83-0 |
|---|---|
分子式 |
C21H57CrSi6 |
分子量 |
530.2 g/mol |
IUPAC 名称 |
chromium(3+);trimethyl(trimethylsilylmethyl)silane |
InChI |
InChI=1S/3C7H19Si2.Cr/c3*1-8(2,3)7-9(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI 键 |
KEZKZXIIXNAFGK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)



![5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630832.png)




![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)
![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)

